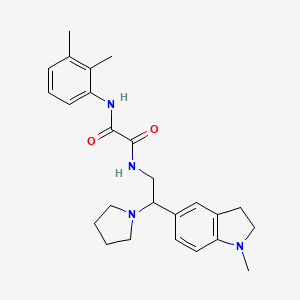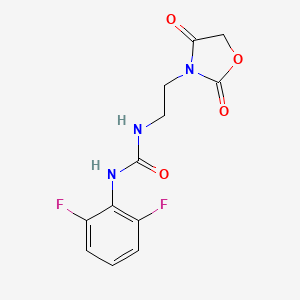
1-(2,6-Difluorophenyl)-3-(2-(2,4-dioxooxazolidin-3-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,6-Difluorophenyl)-3-(2-(2,4-dioxooxazolidin-3-yl)ethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals and agrochemicals. This compound is commonly referred to as DFOU, and its chemical formula is C14H14F2N2O4.
Scientific Research Applications
Synthesis and Characterization
- Novel phosphoranes containing urea derivatives have been synthesized, showcasing the chemical versatility of urea in creating new compounds. Urea derivatives function as NH-acids in selective reactions, leading to products with potential applications in various fields (Afshar & Islami, 2009).
Biological Activity
- Urea derivatives have been explored for their biological activities. Synthesis of novel urea compounds has shown promising results as plant growth regulators, indicating the potential of urea derivatives in agricultural applications (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Corrosion Inhibition
- The use of 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic environments highlights the industrial applications of urea compounds in protecting metals against corrosion (B. Mistry, N. Patel, Mayank J. Patel, & S. Jauhari, 2011).
Spectroscopic and Structural Characterizations
- Detailed spectroscopic and structural characterizations of urea derivatives have been conducted, providing insights into their molecular properties. This research contributes to the understanding of urea compounds in various scientific and technological contexts (Muhammad Haroon et al., 2019).
Antimicrobial and Antidiabetic Agents
- The synthesis of urea derivatives with antimicrobial and mild antidiabetic activities illustrates the potential of these compounds in medicinal chemistry (H. Faidallah, K. A. Khan, & A. Asiri, 2011).
Antibacterial and Antifungal Activities
- Urea derivatives have been evaluated for their antibacterial and antifungal activities, revealing their potential as effective agents in combating various microbial infections (K. Sujatha, Shilpa, & R. Gani, 2019).
properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O4/c13-7-2-1-3-8(14)10(7)16-11(19)15-4-5-17-9(18)6-21-12(17)20/h1-3H,4-6H2,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCBWXGUDYJEBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCNC(=O)NC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-(2-(2,4-dioxooxazolidin-3-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

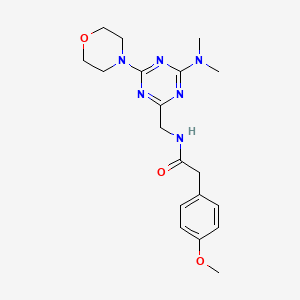
![3-(4-Ethoxyphenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2726213.png)
![2-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2726214.png)
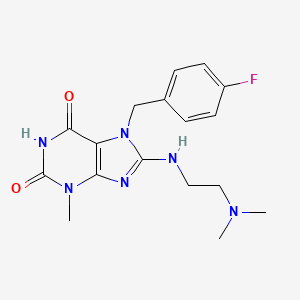
![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methylpropanamide](/img/structure/B2726218.png)

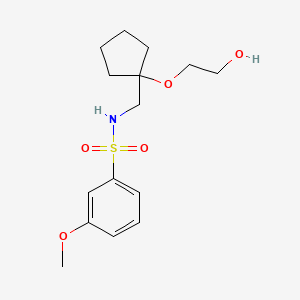
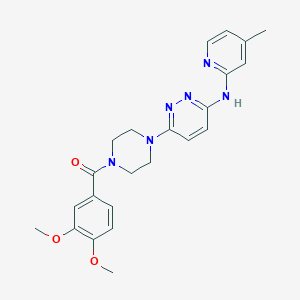

![Diethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-1,2-cyclopropanedicarboxylate](/img/structure/B2726225.png)

![3-(4-Bromo-1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2726228.png)

